molecular formula C21H27N3O5S B2969021 1-(3,4-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203008-42-7

1-(3,4-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2969021
CAS RN: 1203008-42-7
M. Wt: 433.52
InChI Key: UWSDFQKBHGHCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications

Macrocyclic Bis(ureas) as Ligands for Anion Complexation

Research on macrocyclic bis(ureas) based on diphenylurea, similar in functionality to the query compound, has shown that these structures can act as complexing agents towards a series of anions (Cl−, Br−, I−, NO3−, HSO4−). This suggests potential applications in the field of supramolecular chemistry, where the compound could be explored for its anion complexation properties (Kretschmer, Dittmann, & Beck, 2014).

Synthesis of Quino[1,2‐c]quinazolines

The synthesis of complex quino[1,2‐c]quinazolines using intermediates structurally related to the query compound indicates potential applications in synthetic organic chemistry, particularly in the synthesis of novel heterocyclic compounds with possible pharmaceutical applications (Phillips & Castle, 1980).

Enhancing Cyclization Reactions

Studies have demonstrated the use of compounds structurally similar to the query compound in enhancing cyclization reactions, which are crucial in the synthesis of various cyclic and heterocyclic structures. Such compounds can serve as intermediates or catalysts in organic synthesis, indicating potential applications in medicinal chemistry and drug synthesis (Saitoh et al., 2001).

Diastereoselective Addition in Asymmetric Synthesis

Research on the diastereoselective addition of chiral compounds to sulfonylimines, related to the query compound, highlights potential applications in asymmetric synthesis. This process is vital for creating enantiomerically pure substances, which are important in the pharmaceutical industry (Wünsch & Nerdinger, 1999).

Crystal Structure Analysis

Studies on the crystal structure of sulfonylurea herbicides offer insights into the structural analysis and design of related compounds. Understanding the crystal structure can be crucial for designing compounds with enhanced activity or stability, suggesting applications in material science and drug design (Jeon et al., 2015).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-4-12-30(26,27)24-11-5-6-15-7-8-16(13-18(15)24)22-21(25)23-17-9-10-19(28-2)20(14-17)29-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSDFQKBHGHCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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